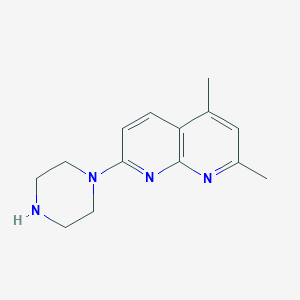
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a piperazine ring attached to the naphthyridine core, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and eco-friendly solvents is often preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the piperazine ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines and piperazine derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an antidepressant and antiviral agent. .
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine involves its interaction with specific molecular targets, such as serotonin type-3 receptors (5-HT3). It acts as an antagonist, blocking the receptor and thereby exerting its antidepressant effects . The compound’s ability to modulate neurotransmitter pathways makes it a promising candidate for further pharmacological studies.
Comparación Con Compuestos Similares
2-(4-Methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has similar structural features and exhibits comparable pharmacological properties.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are also piperazine derivatives with notable biological activities.
Uniqueness: 2,4-Dimethyl-7-piperazin-1-yl-1,8-naphthyridine stands out due to its specific substitution pattern on the naphthyridine core, which imparts unique chemical reactivity and biological activity. Its dual role as an antidepressant and antiviral agent highlights its versatility and potential for therapeutic applications .
Propiedades
Número CAS |
106851-90-5 |
|---|---|
Fórmula molecular |
C14H18N4 |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-piperazin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C14H18N4/c1-10-9-11(2)16-14-12(10)3-4-13(17-14)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |
Clave InChI |
YRGOAYZJMMYXBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=N2)N3CCNCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
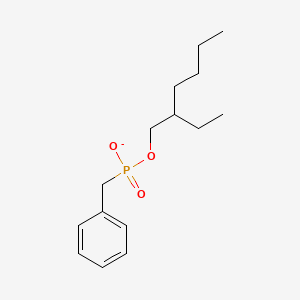
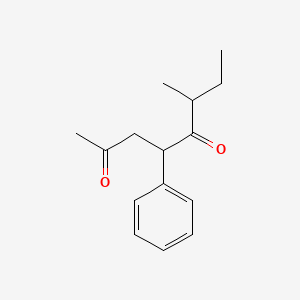
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

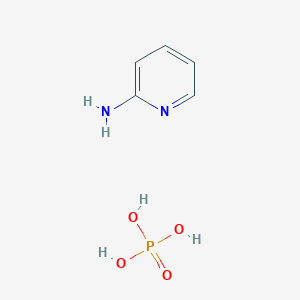
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
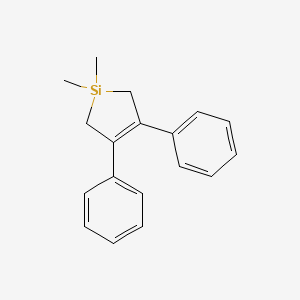

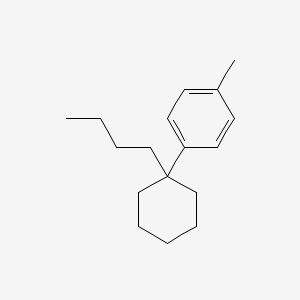
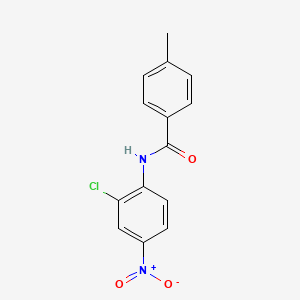

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
